

An In-depth Technical Guide to 7-Bromo-2-methylquinazoline

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Compound of Interest

Compound Name: 7-Bromo-2-methylquinazoline

Cat. No.: B1291492

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of **7-Bromo-2-methylquinazoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its molecular characteristics, a detailed synthesis protocol, and key identifiers.

Core Molecular Data

7-Bromo-2-methylquinazoline is a substituted quinazoline derivative. Its core structure consists of a pyrimidine ring fused to a benzene ring, with a bromine atom at the 7th position and a methyl group at the 2nd position.

Property	Value	Source
Molecular Formula	C9H7BrN2	[1][2][3]
Molecular Weight	223.07 g/mol	[1][2][4]
CAS Number	552331-87-0	[1][4]
MDL Number	MFCD11044811	[1][2]
Appearance	Off-white to light yellow solid	[4]
Boiling Point (Predicted)	244.8 ± 22.0 °C	[4]
Density (Predicted)	1.565 ± 0.06 g/cm ³	[4]
pKa (Predicted)	4.24 ± 0.70	[4]

Experimental Protocols

Synthesis of 7-Bromo-2-methylquinazoline[4]

A documented method for the synthesis of **7-Bromo-2-methylquinazoline** involves the reaction of 4-bromo-2-fluorobenzaldehyde with acetamidine.

Materials:

- 4-Bromo-2-fluorobenzaldehyde
- Acetamidine
- N,N-dimethylacetamide (DMA)

Procedure:

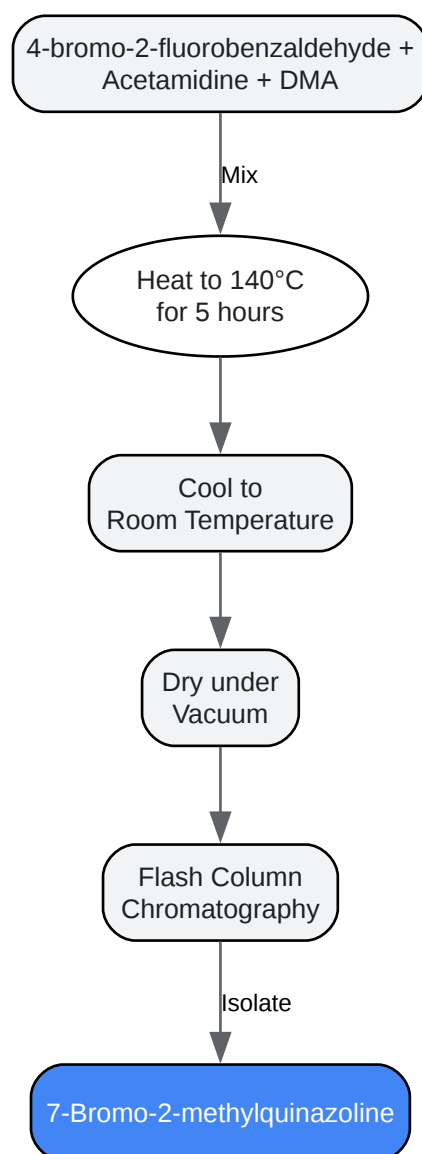
- A mixture of 4-bromo-2-fluorobenzaldehyde (1 g, 4.9 mmol) and acetamidine is prepared in N,N-dimethylacetamide (DMA).
- The reaction mixture is heated to 140°C and allowed to react for 5 hours.
- Upon completion, the mixture is cooled to room temperature.

- The solvent is removed under vacuum.
- The resulting crude product is purified by flash column chromatography to yield the final product, **7-bromo-2-methylquinazoline**.

The reported yield for this specific synthesis was 47 mg (4% yield). The product identity was confirmed by mass spectrometry (ESI), showing a mass-to-charge ratio (m/z) of 223 ($M+1$).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **7-Bromo-2-methylquinazoline**.



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Synthesis of **7-Bromo-2-methylquinazoline**.

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